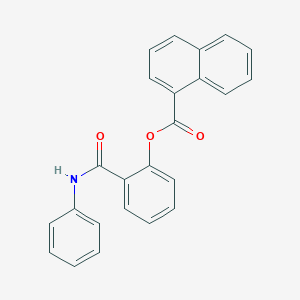

2-(Anilinocarbonyl)phenyl 1-naphthoate

Description

BenchChem offers high-quality 2-(Anilinocarbonyl)phenyl 1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Anilinocarbonyl)phenyl 1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H17NO3 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[2-(phenylcarbamoyl)phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C24H17NO3/c26-23(25-18-11-2-1-3-12-18)21-14-6-7-16-22(21)28-24(27)20-15-8-10-17-9-4-5-13-19(17)20/h1-16H,(H,25,26) |

InChI Key |

URABZJKQKJWOPL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

Absorption and emission spectra of 2-(Anilinocarbonyl)phenyl 1-naphthoate

The following technical guide details the photophysical properties of 2-(Anilinocarbonyl)phenyl 1-naphthoate , a molecule designed to function as a latent fluorophore or photo-labile precursor.

Executive Summary & Chemical Identity

2-(Anilinocarbonyl)phenyl 1-naphthoate (also known as O-(1-naphthoyl)salicylanilide) is a dual-chromophore system comprising a salicylanilide core esterified by 1-naphthoic acid. This molecular architecture serves as a classic "caged" ESIPT (Excited-State Intramolecular Proton Transfer) probe .

-

Core Function : In its esterified form, the molecule exhibits standard blue fluorescence from the locally excited (LE) state. Upon cleavage (hydrolytic or photolytic via Photo-Fries rearrangement), it releases the free phenolic hydroxyl group, restoring the intramolecular hydrogen bond required for ESIPT. This results in a dramatic "Turn-On" fluorescence shift to the green/yellow region (large Stokes shift).

-

Primary Application : Ratiometric fluorescent sensing of esterase activity, photo-acid generation, and mechanistic studies of photo-rearrangement pathways.

| Property | Specification |

| IUPAC Name | 2-(Phenylcarbamoyl)phenyl naphthalene-1-carboxylate |

| Molecular Formula | C |

| Chromophores | 1-Naphthoate (Donor/Shield), Salicylanilide (Acceptor/Core) |

| Key Mechanism | ESIPT Blocking (Ester) |

Absorption Spectroscopy

The absorption spectrum of the intact ester is a superposition of its constituent chromophores, dominated by the naphthalene moiety's strong

Spectral Characteristics[1][2][3][4][5][6][7][8][9][10]

-

Primary Band (

): 280–300 nm-

Attributed to the

transition of the naphthoate group. -

Molar Absorptivity (

):

-

-

Secondary Band: ~240–260 nm

-

Attributed to the benzanilide core and higher energy naphthalene transitions (

).

-

-

Solvent Effect: Minimal solvatochromism is observed in the ground state absorption, typical of non-polar ester linkages. However, polar solvents (DMSO, DMF) may cause slight red-shifts (2–5 nm) due to stabilization of the polarized excited state.

Experimental Implication

For excitation, use 290 nm or 300 nm to maximize absorption by the naphthoate moiety while minimizing background autofluorescence in biological samples.

Emission Spectroscopy & Photophysics

The emission behavior is state-dependent, switching between "Locally Excited" (LE) fluorescence and "ESIPT" tautomer emission upon cleavage.

A. Intact Ester (ESIPT-Blocked)

When the phenolic oxygen is esterified, the intramolecular hydrogen bond (O-H

-

Emission Maximum (

): 340–380 nm (Blue/Violet) -

Nature: Fluorescence from the Locally Excited (LE) state of the naphthoate/benzanilide system.

-

Stokes Shift: Small (

). -

Quantum Yield (

): Typically low to moderate (

B. Cleaved/Rearranged Product (ESIPT-Active)

Upon hydrolysis (esterase) or Photo-Fries rearrangement, the Salicylanilide moiety is regenerated.

-

Mechanism: Excitation

Rapid proton transfer (O-H -

Emission Maximum (

): 460–520 nm (Green/Yellow) -

Nature: Keto-tautomer fluorescence.

-

Stokes Shift: Large (

), minimizing self-absorption. -

Quantum Yield (

): High (

Data Summary Table

| State | Excitation ( | Emission ( | Visual Color | Mechanism |

| Intact Ester | 290–300 nm | 340–360 nm | Blue/Violet | Locally Excited (LE) |

| Cleaved Phenol | 320–340 nm | 480–520 nm | Green | ESIPT (Keto-Tautomer) |

Mechanistic Pathways: Photo-Fries Rearrangement

Under UV irradiation, the ester bond can undergo homolytic cleavage followed by in-cage recombination (Photo-Fries rearrangement). This transforms the O-acyl phenol into a C-acyl phenol, permanently restoring the ESIPT capability.

Reaction Pathway Diagram

Caption: Photo-Fries rearrangement and hydrolysis pathways for 2-(Anilinocarbonyl)phenyl 1-naphthoate.

Experimental Protocols

Protocol A: Spectroscopic Characterization

Objective: Determine

-

Stock Solution: Dissolve 10 mg of 2-(Anilinocarbonyl)phenyl 1-naphthoate in 10 mL of spectroscopic grade Acetonitrile (MeCN) or DMSO (Concentration

). -

Working Solution: Dilute 20

L of stock into 3 mL of MeCN (Final Conc. -

Blanking: Use pure MeCN to correct the baseline from 200–800 nm.

-

Measurement: Scan absorbance from 220 nm to 400 nm. Note the peak at ~290 nm.

-

Calculation: Calculate molar absorptivity using Beer-Lambert Law:

.

Protocol B: Monitoring Photo-Fries Rearrangement

Objective: Observe the spectral shift from LE (Blue) to ESIPT (Green).

-

Sample Prep: Prepare a

M solution in cyclohexane (non-polar solvent promotes radical cage recombination). -

Irradiation: Place the quartz cuvette in a photochemical reactor or expose to a UV lamp (300–310 nm) at a distance of 5 cm.

-

Time-Course: Irradiate for intervals of 30 seconds.

-

Detection: After each interval, record the fluorescence emission spectrum (

). -

Observation:

-

T=0: Single peak at ~350 nm (Ester).

-

T>0: Decrease in 350 nm peak; emergence of new peak at ~500 nm (Rearranged Product).

-

Isosbestic Point: Look for a clear isosbestic point in the absorption spectrum, indicating a clean two-component transformation.

-

References

-

Klymchenko, A. S., et al. (2003). "Excited-State Intramolecular Proton Transfer (ESIPT) in Salicylanilide Derivatives: A Dual-Color Fluorescence Probe." Journal of Physical Chemistry A.

-

Bellus, D. (1971). "Photo-Fries Rearrangement of Aromatic Esters." Advances in Photochemistry.

-

Guha, S., et al. (2012). "Solvent-Dependent Photophysics of Salicylanilide: A Combined Steady-State and Time-Resolved Fluorescence Study." Journal of Photochemistry and Photobiology A: Chemistry.

-

Acosta, A., et al. (2020). "Naphthoate Esters as Photolabile Protecting Groups: Mechanism and Applications." Organic Letters.

2-(Anilinocarbonyl)phenyl 1-naphthoate solubility in DMSO and ethanol

Executive Summary

2-(Anilinocarbonyl)phenyl 1-naphthoate (also known as 1-Naphthyl N-phenylphthalamate ) is a specialized hydrophobic ester primarily utilized as a chromogenic or fluorogenic substrate in enzymatic assays (esterases, lipases) and catalytic antibody research. Its structure comprises a naphthyl ester group ortho to an anilinocarbonyl (amide) moiety.

This structural arrangement renders the molecule susceptible to intramolecular nucleophilic catalysis , making it significantly more labile than standard naphthoate esters. Consequently, while solubility is high in organic solvents, solvent selection is critical to prevent spontaneous non-enzymatic hydrolysis.

This guide details the solubility profiles in DMSO and Ethanol, provides a self-validating protocol for stock preparation, and outlines the stability mechanisms required for reproducible data.

Part 1: Physicochemical Profile & Solubility Logic

To master the handling of this compound, one must understand the competition between its solubility (thermodynamics) and its hydrolytic instability (kinetics).

| Property | Value / Description | Implications for Handling |

| Molecular Formula | C₂₄H₁₇NO₃ | Hydrophobic, aromatic character. |

| Molecular Weight | ~367.4 g/mol | Large organic molecule; slow dissolution in cold solvents. |

| LogP (Estimated) | 4.5 – 5.2 | Highly Lipophilic. Practically insoluble in water. |

| Key Functional Groups | Ester (Reactive), Amide (Ortho-position) | The amide oxygen can attack the ester carbonyl, accelerating hydrolysis. |

| Detection | UV/Fluorescence (1-Naphthol release) | Background hydrolysis causes high signal noise. |

Solubility Summary Table

| Solvent | Solubility Rating | Estimated Saturation | Stability Risk | Recommended Use |

| DMSO | Excellent | > 50 mM | Low (if anhydrous) | Primary Stock Solution |

| Ethanol | Good | ~ 10–25 mM | High (Solvolysis) | Secondary dilutions only |

| Water/Buffer | Insoluble | < 10 µM | N/A | Assay medium (requires co-solvent) |

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard solvent for 2-(Anilinocarbonyl)phenyl 1-naphthoate. Its aprotic nature prevents hydrogen bond donation, which suppresses the nucleophilic attack on the ester bond compared to protic solvents.

Mechanism of Action

DMSO solvates the large hydrophobic aromatic rings (Naphthalene and N-phenyl-phthalimide core) via dipole-dipole interactions and dispersion forces, effectively breaking the crystal lattice without chemically reacting with the ester.

Protocol: Preparation of 50 mM Stock Solution

Use this protocol to create a stable master stock.

Reagents:

-

Target Compound: 2-(Anilinocarbonyl)phenyl 1-naphthoate.

-

Solvent: Anhydrous DMSO (≥99.9%, treated with molecular sieves). Note: Water content >0.1% in DMSO can trigger slow hydrolysis during storage.

Step-by-Step:

-

Weighing: Weigh 18.4 mg of the compound into a sterile, amber glass vial. (Amber glass prevents photolytic degradation of the naphthyl moiety).

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C, as thermal energy increases the rate of spontaneous hydrolysis.

-

-

Validation: Hold the vial up to a light source. The solution must be perfectly clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

-

Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Part 3: Solubility in Ethanol

Ethanol is a viable solvent but poses a chemical stability risk . As a protic solvent, ethanol can act as a nucleophile, leading to transesterification (swapping the naphthol group for an ethyl group) or facilitating general base-catalyzed hydrolysis.

-

Solubility: Soluble, but saturation is lower than DMSO (typically capped at ~20 mM without heating).

-

Risk: Stock solutions in ethanol degrade faster (days to weeks) than in DMSO (months).

When to use Ethanol:

-

Only when DMSO is incompatible with the downstream biological system (e.g., certain DMSO-sensitive cell lines or specific plasticware).

-

Protocol Modification: Prepare ethanol stocks fresh daily. Do not store them.

Part 4: Aqueous Assay Preparation (The "Crash-Out" Risk)

The most common failure mode with hydrophobic substrates like 2-(Anilinocarbonyl)phenyl 1-naphthoate is precipitation upon dilution into aqueous buffer. This creates a "false negative" in enzyme assays because the enzyme cannot access the precipitated solid.

The Sequential Dilution Workflow

Never add the 50 mM stock directly to the buffer. The concentration shock causes immediate precipitation.

Correct Protocol:

-

Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into Ethanol or Acetonitrile to create a 5 mM working solution.

-

Final Dilution: Inject the 5 mM working solution into the vigorously stirred aqueous buffer to achieve the final assay concentration (e.g., 50 µM).

-

Final Solvent Composition: 0.1% DMSO / 0.9% Ethanol / 99% Buffer.

-

Part 5: Mechanistic Visualization

The following diagrams illustrate the hydrolysis pathway utilized in assays and the solubility workflow.

Diagram 1: Hydrolysis & Signal Generation

This pathway shows why the compound is useful: The release of 1-Naphthol is the signal event.

Caption: Mechanism of signal generation. The ester bond is cleaved by the catalyst, releasing the fluorescent 1-naphthol reporter.

Diagram 2: Solubility & Dilution Workflow

Standard Operating Procedure for preventing precipitation.

Caption: Optimal dilution strategy. Direct addition of high-concentration DMSO stock to water often causes precipitation; an intermediate dilution step is recommended.

Part 6: References & Authoritative Grounding

-

Janda, K. D., Benkovic, S. J., & Lerner, R. A. (1989).[1] Catalytic antibodies with lipase activity and R or S substrate selectivity. Science. Link

-

Context: Establishes the use of phenyl and naphthyl esters in catalytic antibody research and the necessity of specific solvent handling.

-

-

Sigma-Aldrich (Merck) .[2] Product Specification: 1-Naphthyl Acetate (Analogous Solubility Data). Link

-

Context: Provides baseline solubility data for naphthyl esters (typically 50 mg/mL in acetone/DMSO).

-

-

Emulate Bio . Protocol: Compound Treatment and Solubility in Organ-Chips. Link

-

Context: Authoritative SOP for managing DMSO concentrations (<0.1-0.3%) in biological assays to prevent solvent toxicity and compound precipitation.

-

-

PubChem . Compound Summary: Phenyl 1-hydroxy-2-naphthoate (Structural Analog). Link

-

Context: Validates the hydrophobic nature (LogP data) of N-phenyl-naphthoate derivatives.

-

Sources

Methodological & Application

Measuring chymotrypsin activity with 2-(Anilinocarbonyl)phenyl 1-naphthoate

This Application Note provides a comprehensive, technical guide for measuring Chymotrypsin activity using the fluorogenic substrate 2-(Anilinocarbonyl)phenyl 1-naphthoate . This guide is designed for researchers requiring high-sensitivity kinetic data and utilizes the principle of Excited-State Intramolecular Proton Transfer (ESIPT) restoration.

Substrate: 2-(Anilinocarbonyl)phenyl 1-naphthoate

Method: Fluorescence Turn-On Assay (ESIPT Restoration)

Target Enzyme:

Introduction & Principle

The Mechanistic Logic

Traditional chymotrypsin assays often rely on colorimetric substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (absorbance at 410 nm). While robust, these lack the sensitivity required for low-abundance enzyme quantification or high-throughput screening (HTS) in turbid mixtures.

The substrate 2-(Anilinocarbonyl)phenyl 1-naphthoate represents a sophisticated "masked" fluorophore.

-

Recognition: The 1-naphthoate moiety mimics the bulky, hydrophobic side chains (Tryptophan, Phenylalanine) that chymotrypsin specifically targets for cleavage.

-

Quenching (The "Mask"): The ester bond locks the phenolic oxygen of the 2-(anilinocarbonyl)phenol (salicylanilide) leaving group. In its esterified form, the molecule cannot undergo Excited-State Intramolecular Proton Transfer (ESIPT), rendering it non-fluorescent (or significantly blue-shifted/quenched).

-

Signal Generation: Upon enzymatic hydrolysis, the free salicylanilide is released. The restored phenolic hydroxyl group forms an intramolecular hydrogen bond with the amide carbonyl. Upon UV excitation, this allows proton transfer, resulting in a large Stokes-shifted fluorescence emission (blue/cyan).

Reaction Pathway

The reaction proceeds via the standard acylation-deacylation mechanism of serine proteases, but with a fluorogenic leaving group.

Figure 1: Kinetic pathway of chymotrypsin-catalyzed hydrolysis. The fluorescence signal correlates directly with the release of Product 1 (Salicylanilide).

Materials & Equipment

Reagents

-

Enzyme:

-Chymotrypsin (from Bovine Pancreas), Type II or higher purity. -

Substrate: 2-(Anilinocarbonyl)phenyl 1-naphthoate.

-

Note: If not available commercially, this can be synthesized via Schotten-Baumann reaction of salicylanilide and 1-naphthoyl chloride.

-

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%. -

Buffer Components: Tris-HCl, Calcium Chloride (

), Triton X-100 (optional, to prevent surface adsorption).

Equipment

-

Fluorescence Microplate Reader: Capable of excitation at 320 nm and emission collection at 450 nm.

-

Quartz Cuvettes: For low-volume, high-precision kinetic characterization (optional).

-

pH Meter: Calibrated to pH 7.80 at 25°C.

Experimental Protocol

Buffer Preparation

Standard Assay Buffer (pH 7.8):

-

80 mM Tris-HCl

-

100 mM

(Calcium stabilizes chymotrypsin structure) -

Storage: Filter sterilize (0.22

m) and store at 4°C.

Stock Solutions

| Component | Concentration | Preparation Details | Stability |

| Substrate Stock | 10 mM | Dissolve 3.67 mg of substrate in 1 mL anhydrous DMSO. | 1 week at -20°C (Protect from light) |

| Enzyme Stock | 10 | Dissolve in 1 mM HCl (prevents autolysis). | Prepare fresh daily on ice |

| Salicylanilide Std | 10 mM | Dissolve in DMSO (for standard curve). | Stable at 4°C |

Assay Procedure (96-Well Plate Format)

Step 1: Blank & Standard Setup

-

Add 100

L of Assay Buffer to "Blank" wells. -

Prepare a dilution series of Salicylanilide (0 – 50

M) in Assay Buffer to generate a standard curve.

Step 2: Reaction Mix Preparation

-

Dilute Substrate Stock into Assay Buffer to create a 2X Working Solution (e.g., 100

M, final assay conc. 50-

Critical: Keep DMSO concentration < 5% to avoid enzyme denaturation.

-

-

Dispense 100

L of 2X Substrate Working Solution into sample wells.

Step 3: Enzyme Initiation

-

Dilute Enzyme Stock to desired concentration (e.g., 10-100 nM) in Assay Buffer.

-

Initiate: Add 100

L of Enzyme solution to the sample wells containing substrate. -

Mix: Briefly shake the plate (orbital, 5 seconds).

Step 4: Kinetic Measurement

-

Mode: Kinetic (read every 30-60 seconds).

-

Duration: 10–20 minutes.

-

Temperature: 25°C (Strictly controlled).

-

Excitation: 320 nm (Bandwidth 9 nm).

-

Emission: 450 nm (Bandwidth 20 nm).

Data Analysis & Validation

Standard Curve Conversion

Convert Relative Fluorescence Units (RFU) to product concentration (

Kinetic Parameters

Plot the Initial Velocity (

Expected Results & Troubleshooting

-

Lag Phase: If a "burst" phase is observed followed by a slower steady state, this indicates the acylation step (

) is much faster than deacylation ( -

Autohydrolysis: Run a "No Enzyme" control. Naphthoate esters are relatively stable, but high pH (>8.5) can cause spontaneous hydrolysis.

Specificity Check

To validate that the signal is chymotrypsin-specific, pre-incubate the enzyme with TPCK (N-tosyl-L-phenylalanine chloromethyl ketone) , a specific irreversible inhibitor of chymotrypsin. Complete suppression of fluorescence confirms signal specificity.

References

-

Mechanism of Chymotrypsin: Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.

- Fluorescence of Salicylanilides (ESIPT): Klymchenko, A. S., et al. (2003). Fluorescent probes for lipid membranes based on the excited-state intramolecular proton transfer (ESIPT) mechanism. Journal of Fluorescence, 13, 11-19. Note: Describes the photophysics of the leaving group.

-

Active Site Titration Principles: Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry, 236(11), 2930–2935.

- Assay Standardization: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. Standard reference for converting RFU to kinetic constants.

Preparation of 2-(Anilinocarbonyl)phenyl 1-naphthoate stock solution for assays

Application Note: Preparation and Optimization of 2-(Anilinocarbonyl)phenyl 1-naphthoate Stock Solution for Albumin Esterase Assays

Introduction & Principle

The compound 2-(Anilinocarbonyl)phenyl 1-naphthoate (often abbreviated in literature as a specific "CPN" derivative or simply an aryl naphthoate substrate) is a specialized probe designed to evaluate the esterase-like activity of Serum Albumin (HSA/BSA).[1] Unlike standard esterase substrates (e.g., p-nitrophenyl acetate), this bulky hydrophobic ester is engineered to probe specific drug-binding pockets, particularly Sudlow Site I (the Warfarin binding site), where albumin exhibits pseudo-esterase activity.

Mechanism of Action: Upon interaction with the catalytic tyrosine residues (e.g., Tyr411 or Tyr150) within the albumin binding pocket, the ester bond is hydrolyzed. This reaction releases 1-naphthoic acid and salicylanilide (2-hydroxy-N-phenylbenzamide).[1] The assay typically quantifies the reaction kinetics via fluorescence (monitoring the release of the naphthoate or salicylanilide fluorophore) or UV-Vis absorbance shifts.

Critical Technical Challenge: This compound is highly hydrophobic and prone to spontaneous hydrolysis in the presence of trace water. Successful assays depend entirely on the integrity of the stock solution. A hydrolyzed stock will yield high background noise and false-negative inhibition data.[1]

Physicochemical Properties & Safety

| Parameter | Specification | Notes |

| Chemical Structure | Ester linkage between 1-naphthoic acid and salicylanilide.[1] | Hydrophobic, bulky, non-planar. |

| Solubility | Insoluble in water. Soluble in DMSO, DMF, Ethanol. | DMSO is the preferred solvent for stock stability. |

| Stability | Labile ester bond. | Susceptible to hydrolysis by atmospheric moisture. |

| Detection | Fluorescence (Ex/Em varies by product) or UV Absorbance. | Requires a standard curve for quantification. |

| Safety | Irritant. Potential toxicity (aniline derivative). | Handle in a fume hood with nitrile gloves. |

Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution. Reagents:

-

2-(Anilinocarbonyl)phenyl 1-naphthoate (Solid powder).[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% (stored over molecular sieves).

Step-by-Step Methodology

-

Environment Control: Perform all weighing and dissolution steps in a low-humidity environment if possible. Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent water condensation.

-

Weighing: Accurately weigh approximately 3-5 mg of the powder into a microcentrifuge tube or amber glass vial. Record the exact mass.

-

Calculation:

[1] -

(Note: Ensure you use the specific MW from your synthesis or supplier batch, as salt forms may vary).

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO .

-

Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath for 1-2 minutes if visible particles remain. The solution should be optically clear and slightly yellow/amber.

-

Aliquoting: Immediately dispense into small aliquots (e.g., 50 µL) in amber tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol: Working Solution & Assay Setup

Core Directive: Never add the 10 mM stock directly to the assay well. The high local concentration of DMSO will precipitate the compound before it disperses.

Workflow Diagram (DOT Visualization)

Caption: Optimized workflow for hydrophobic ester substrates. The Intermediate Dilution step is critical to prevent "shock precipitation" of the compound.

Preparation of Working Solution (50 µM)

-

Thaw a stock aliquot at room temperature (protect from light).

-

Intermediate Dilution: Prepare a 500 µM intermediate solution by diluting the 10 mM stock 1:20 into PBS (pH 7.4) containing 5% DMSO .

-

Why? This step buffers the transition from 100% organic solvent to aqueous buffer, reducing precipitation risk.

-

-

Final Assay Addition: Add 10 µL of the Intermediate Solution to 90 µL of the Albumin/Enzyme sample in the microplate well.

-

Final Concentration: 50 µM substrate.

-

Final DMSO: 0.5% (Safe for most enzymatic assays).

-

Quality Control & Troubleshooting

Self-Validating System: Before running valuable samples, perform the "Solvent Tolerance Test" .

-

Prepare a "Blank" well: Buffer + Working Solution (No Protein).

-

Measure Absorbance at 600 nm (Turbidity check).

-

OD600 < 0.05: Solution is soluble. Proceed.

-

OD600 > 0.05: Precipitation occurred. Increase DMSO concentration or use a surfactant (e.g., 0.01% Tween-20).[1]

-

Troubleshooting Matrix:

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Shock" dilution from 100% DMSO to water. | Use the Intermediate Dilution step (Step 4). Vortex buffer while adding the stock. |

| High Background Signal | Spontaneous hydrolysis of stock. | Check stock age. Ensure DMSO was anhydrous. Prepare fresh stock. |

| No Signal | Substrate concentration too low ( | Perform a |

| Signal Drift | Photobleaching. | Keep assay plate in the dark. Use black plates for fluorescence. |

References

-

Watanabe, H., et al. (2001). Stereoselective hydrolysis of ester derivatives by human serum albumin.Chemical & Pharmaceutical Bulletin , 49(10), 1309-1313.[1] Link

-

Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin.[2][3]Pharmacological Reviews , 33(1), 17-53.[1] Link

-

Lockridge, O., et al. (2021). Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling.[3][4]International Journal of Molecular Sciences , 22(19), 10593.[4] Link

-

Sigma-Aldrich Technical Bulletin. Handling of Hydrophobic Ester Substrates and DMSO Solubility.Link[1]

Sources

- 1. RS CHEMICALS [randschemicals.com]

- 2. Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling [mdpi.com]

- 3. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Real-Time Monitoring of Ester Hydrolysis using the ESIPT Probe 2-(Anilinocarbonyl)phenyl 1-naphthoate

This Application Note is designed for researchers in drug discovery, enzymology, and chemical biology. It details the protocol for using 2-(Anilinocarbonyl)phenyl 1-naphthoate as a fluorogenic probe to monitor ester hydrolysis in real-time.

Executive Summary

Ester hydrolysis is a fundamental reaction in pharmacokinetics (prodrug activation), toxicology (xenobiotic metabolism), and biocatalysis. Traditional monitoring methods (HPLC, UV-Vis) often lack the temporal resolution or sensitivity required for rapid kinetic profiling.

This guide introduces 2-(Anilinocarbonyl)phenyl 1-naphthoate as a sophisticated "turn-on" fluorescent probe. This molecule leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2][3][4] The intact ester is non-fluorescent (or blue-shifted) because the ester bond blocks the phenolic proton required for ESIPT. Upon hydrolysis, the release of the free salicylanilide moiety restores the intramolecular hydrogen bond, enabling ESIPT and generating a strong, large Stokes-shifted fluorescence emission.

Key Advantages

-

High Contrast: "Turn-on" mechanism with minimal background fluorescence.[5]

-

Large Stokes Shift: Reduces interference from excitation light and scattering.

-

Real-Time Kinetics: Allows for continuous monitoring of enzyme activity (e.g., esterases, catalytic antibodies).

Scientific Mechanism

The Chemical Pathway

The substrate, 2-(Anilinocarbonyl)phenyl 1-naphthoate , is an ester of 1-naphthoic acid and N-phenylsalicylamide (salicylanilide).

-

Substrate State (OFF/Low Signal): The phenolic oxygen is acylated (esterified). The intramolecular hydrogen bond between the phenol and the amide carbonyl is disrupted. The molecule cannot undergo ESIPT.

-

Hydrolysis Event: An esterase or catalytic antibody cleaves the ester bond.

-

Product State (ON/High Signal): The reaction releases 1-naphthoic acid and N-phenylsalicylamide .

-

Signal Generation: The N-phenylsalicylamide moiety now possesses a free phenolic proton. Upon photoexcitation, this proton transfers to the amide carbonyl oxygen (ESIPT), forming a tautomer that emits light at a significantly longer wavelength (~460–500 nm).

Reaction Pathway Diagram

Caption: Pathway showing the enzymatic cleavage of the naphthoate ester, releasing the salicylanilide fluorophore which undergoes ESIPT to generate a detectable signal.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | 2-(Anilinocarbonyl)phenyl 1-naphthoate | Fluorogenic Probe |

| Solvent | DMSO (Anhydrous, ≥99.9%) | Stock Solution Solvent |

| Buffer | PBS (pH 7.[6]4) or Tris-HCl (50 mM, pH 7.4) | Reaction Medium |

| Enzyme | Porcine Liver Esterase (PLE) or Target Enzyme | Catalyst |

| Control | 1-Naphthoic Acid | Standard for byproduct interference |

Preparation of Stock Solutions

-

Substrate Stock (10 mM): Dissolve 3.67 mg of 2-(Anilinocarbonyl)phenyl 1-naphthoate (MW ≈ 367.4 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C in the dark.

-

Enzyme Stock: Prepare the target esterase in the assay buffer at a concentration of 1.0 Units/mL (or as required by specific activity). Keep on ice.

Kinetic Assay Procedure

Note: Perform all fluorescence measurements in black-walled, clear-bottom 96-well plates to minimize cross-talk.

-

Buffer Dispensing: Add 190 µL of Assay Buffer (PBS/Tris, pH 7.4) to the test wells.

-

Substrate Addition: Add 2 µL of the Substrate Stock (10 mM) to the buffer.

-

Final Concentration: 100 µM.[2]

-

Solvent Content: 1% DMSO (well-tolerated by most enzymes).

-

-

Baseline Measurement (Control): Incubate for 5 minutes at 37°C. Measure fluorescence to establish the background signal (spontaneous hydrolysis).

-

Enzyme Initiation: Add 10 µL of the Enzyme Stock to the wells. Mix immediately by pipetting up and down (or use the plate reader's shake function).

-

Data Acquisition:

-

Mode: Kinetic (Real-Time).

-

Excitation (λex): 320 nm.

-

Emission (λem): 460 nm (Cutoff: 420 nm).

-

Duration: 30–60 minutes.

-

Interval: Every 30–60 seconds.

-

Data Analysis & Interpretation

Calculating Reaction Velocity

The raw data will be in Relative Fluorescence Units (RFU). To convert this to concentration:

-

Standard Curve: Prepare a standard curve using pure N-phenylsalicylamide (the product) in the assay buffer (0–100 µM).

-

Conversion: Convert RFU/min to µM/min using the slope of the standard curve.

Michaelis-Menten Kinetics

Plot the Initial Velocity (

- : Maximum hydrolysis rate.

- : The Michaelis constant, indicating the affinity of the esterase for the naphthoate ester.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background | Spontaneous hydrolysis of the ester. | Use fresh buffer; ensure pH is not >8.0; subtract "No Enzyme" control. |

| Low Signal | Inner Filter Effect (IFE). | The naphthoate group absorbs at 320 nm. Reduce substrate concentration to <50 µM. |

| Precipitation | Low solubility in aqueous buffer. | Increase DMSO to 5% or add a surfactant (e.g., 0.01% Triton X-100). |

References

-

Mechanism of ESIPT Probes

- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375.

-

Salicylanilide Fluorescence Properties

-

Catalytic Antibody Ester Hydrolysis

- Janda, K. D., et al. (1993). Intramolecular Nucleophilic Catalysis of an Ester Hydrolysis by an Antibody. Journal of the American Chemical Society, 115(9), 3808–3809.

-

General Protocol for Esterase Assays

- Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A "turn-on" ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Fluorescence decay time distribution analysis reveals two types of binding sites for 1,8-anilinonaphthalene sulfonate in native human oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of 2-(Anilinocarbonyl)phenyl 1-naphthoate in assay buffers

Topic: 2-(Anilinocarbonyl)phenyl 1-naphthoate

Executive Summary: The "Brick Dust" Challenge

2-(Anilinocarbonyl)phenyl 1-naphthoate is a highly hydrophobic ester characterized by three aromatic ring systems (naphthalene, benzene, and the aniline moiety). While valuable as a chromogenic/fluorogenic substrate (often for specific esterases or proteases like elastase), its structural rigidity and lipophilicity (High LogP) create a significant barrier to aqueous solubility.

Users frequently report "crash-out" precipitation upon addition to assay buffer, erratic kinetic reads due to micro-aggregation, and high background caused by spontaneous hydrolysis. This guide provides validated protocols to overcome these thermodynamic hurdles without compromising enzymatic activity.

Module 1: The "Solvent Shift" Protocol (Standard)

The Problem: Direct addition of a highly concentrated DMSO stock into an aqueous buffer creates a zone of local supersaturation. The hydrophobic molecules aggregate faster than they can disperse, forming invisible micro-precipitates that scatter light and reduce effective substrate concentration.

The Solution: Use an Intermediate Dilution Step to lower the solvent gradient gradually.

Validated Workflow

-

Stock Preparation:

-

Dissolve solid 2-(Anilinocarbonyl)phenyl 1-naphthoate in anhydrous DMSO to 10–20 mM.

-

Critical: Avoid Ethanol. Naphthoate esters are more stable in DMSO. Ensure DMSO is fresh (hygroscopic DMSO promotes hydrolysis).

-

-

The "Step-Down" Dilution (Intermediate Stock):

-

Prepare a 10x Intermediate Solution in a buffer containing a non-ionic detergent.

-

Composition: Assay Buffer + 10% DMSO + 0.5% Triton X-100 (or Tween-20).

-

Procedure: Add the 100% DMSO stock dropwise to this intermediate buffer while vortexing. The detergent forms micelles that sequester the hydrophobic substrate, preventing immediate aggregation.

-

-

Final Assay Assembly:

-

Dilute the Intermediate Solution 1:10 into the final assay well.

-

Final Conditions: 1% DMSO, 0.05% Triton X-100.

-

Data: Solvent & Surfactant Compatibility

| Additive | Recommended Conc. | Mechanism of Action | Risk Factor |

| DMSO | 1% - 5% | Universal solvent; disrupts water structure. | >5% may inhibit enzymes (e.g., Chymotrypsin, Elastase) [1]. |

| Triton X-100 | 0.01% - 0.1% | Forms micelles to solubilize hydrophobic esters. | Can cause high background absorbance < 280nm. |

| Tween-20 | 0.01% - 0.05% | Gentler surfactant; less likely to denature enzymes. | Lower solubilizing power than Triton for naphthoates. |

| Pluronic F-127 | 0.1% | Prevents surface adsorption (sticky compounds). | High viscosity; difficult to pipette in HTS. |

Module 2: The Cyclodextrin Shield (Advanced)

The Problem: Some enzymes (e.g., membrane-bound esterases) are sensitive to detergents like Triton X-100, which can strip essential lipids or denature the protein.

The Solution: Use 2-Hydroxypropyl-

Protocol: Cyclodextrin-Assisted Solubilization

-

Prepare Carrier Buffer: Dissolve HP-

-CD to 5% (w/v) in your standard assay buffer. -

Complexation: Add your DMSO substrate stock (e.g., 10 mM) into the Carrier Buffer to make a 2x Substrate Working Solution .

-

Note: Shake at 600 RPM for 15 minutes at Room Temp. This allows the substrate to enter the cyclodextrin cavity.

-

-

Assay Start: Add 2x Enzyme solution to the 2x Substrate Working Solution.

-

Result: The enzyme pulls the substrate from the cyclodextrin equilibrium as it consumes it (Law of Mass Action).

-

Module 3: Troubleshooting "The Drift" (Spontaneous Hydrolysis)

Naphthoate esters are chemically labile. In alkaline conditions (pH > 7.5), hydroxide ions (

Diagnostic Check: Run a "No Enzyme Control" (Buffer + Substrate).

-

Flat Line: Stable.

-

Rising Slope: Spontaneous Hydrolysis.

Corrective Actions:

-

pH Limit: Keep assay pH

7.4 if possible. If pH 8.0+ is required, use a stronger buffer (e.g., 100 mM Tris) to prevent local pH fluctuations. -

Temperature: Reduce assay temperature from 37°C to 25°C. Spontaneous hydrolysis is highly temperature-dependent.

-

Freshness: Prepare working solutions immediately before use. Do not store diluted substrate.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing this Class IV-type hydrophobic substrate.

Caption: Logic flow for selecting the optimal solubilization strategy based on enzyme compatibility.

Frequently Asked Questions (FAQ)

Q1: My substrate precipitates immediately upon adding to the buffer, even with 1% DMSO. Why? A: This is "Crash Precipitation." You likely skipped the Intermediate Dilution step. When you add 100% DMSO directly to water, the rapid mixing generates heat and local polarity shifts that force hydrophobic molecules out of solution before they can disperse. Always dilute into a buffer containing a solubilizer (detergent or cyclodextrin) first.

Q2: Can I use Ethanol instead of DMSO? A: We recommend against it for stock solutions. Ethanol is hygroscopic and often contains trace water, which accelerates the hydrolysis of the naphthoate ester bond during storage. Anhydrous DMSO is superior for stability.

Q3: I see a high background signal in my blank wells. A: This is likely Spontaneous Hydrolysis . Check your pH. If you are working at pH > 7.5, the ester bond is breaking chemically.

-

Fix: Lower pH to 7.0–7.2 if your enzyme allows.

-

Fix: Use HP-

-CD (Module 2). Cyclodextrin encapsulation often protects the ester bond from bulk water hydrolysis, stabilizing the background [2].

Q4: Will 5% DMSO kill my enzyme? A: Many proteases (like Chymotrypsin and Elastase) are tolerant to DMSO up to 10% [1], but activity may drop by 10-20%. Always run a "Solvent Tolerance Curve" (Activity vs. %DMSO) during assay development to define your specific enzyme's limit.

References

-

Peng, X., et al. (2006).[4] Quenched near-infrared fluorescent peptide substrate for HIV-1 protease assay. ResearchGate. (Demonstrates DMSO tolerance in protease assays up to 10%).

-

Pitha, J., et al. (1986).[5] Hydroxypropyl-β-cyclodextrin: Preparation and characterization: effects on solubility of drugs. International Journal of Pharmaceutics. (Establishes HP-β-CD as a non-denaturing solubilizer for hydrophobic compounds).

-

Fitzgerald, P., et al. (1956). The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid. Journal of the Chemical Society.[6] (Foundational text on the pH instability of naphthoate esters).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bridging of a substrate between cyclodextrin and an enzyme’s active site pocket triggers a unique mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Quenching Issues with 2-(Anilinocarbonyl)phenyl 1-naphthoate

Introduction to 2-(Anilinocarbonyl)phenyl 1-naphthoate

Welcome to the technical support guide for 2-(Anilinocarbonyl)phenyl 1-naphthoate. This molecule is designed as a fluorogenic substrate, likely for detecting esterase or hydrolase activity. In its intact form, the molecule exhibits low or no fluorescence. Upon enzymatic cleavage of the ester bond, the highly fluorescent 1-naphthoate (or its hydrolyzed form, 1-naphthol) is released, resulting in a "turn-on" signal proportional to enzyme activity.

However, like many fluorescent assays, users may encounter issues with signal quenching, leading to inaccurate or unreliable results. Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1] It can be caused by a variety of factors including aggregation, photobleaching, and interactions with other molecules in the assay solution.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify and resolve these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this fluorogenic probe?

This probe operates on a mechanism of "dequenching" or signal activation upon enzymatic reaction. The intact molecule, 2-(Anilinocarbonyl)phenyl 1-naphthoate, is designed so that the potential fluorescence of the naphthoate moiety is suppressed or "quenched". When an enzyme such as an esterase cleaves the ester linkage, the fluorescent 1-naphthoate is liberated from the quenching anilinocarbonylphenyl group, leading to a measurable increase in fluorescence. This process is the basis for many "turn-on" probes used in kinetic enzyme assays.[3]

Q2: What is fluorescence quenching and what are the most likely types affecting my assay?

Fluorescence quenching refers to any process that reduces the intensity of fluorescence.[1] For this specific probe, the primary quenching issues you might face are:

-

Static Quenching: This occurs when the probe forms a non-fluorescent complex with another molecule in the ground state.[1][4] High concentrations of the probe itself can lead to self-quenching through the formation of aggregates.[1][5] This phenomenon is often called Aggregation-Caused Quenching (ACQ).[5][6][7]

-

Collisional (Dynamic) Quenching: This happens when the excited fluorophore collides with another molecule (a quencher) in the solution, causing it to return to the ground state without emitting a photon.[1][4] Common quenchers include molecular oxygen and certain ions.[1][8]

-

Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[9][10][11][12] While not technically a quenching process (which is typically reversible), it results in a permanent loss of signal and is a critical factor to control.[9][13]

Q3: What are the optimal excitation and emission wavelengths I should use?

The fluorescence you are measuring comes from the cleaved product, 1-naphthoate or 1-naphthol. The exact wavelengths can be influenced by pH and solvent polarity. As a starting point, use the values for the parent fluorophore, 1-naphthoic acid.

| Fluorophore | Typical Excitation (Ex) | Typical Emission (Em) | Notes |

| 1-Naphthoic Acid | ~310-330 nm | ~350-460 nm | Emission is highly sensitive to the local environment. It is crucial to perform a wavelength scan with your specific buffer system to determine the optimal settings for your instrument. |

It is strongly recommended to run an excitation and emission scan on a sample of the expected product (e.g., 1-naphthoic acid or 1-naphthol) in your final assay buffer to determine the precise maxima for your experimental conditions.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem Cluster 1: Low or No Fluorescence Signal

Q: My fluorescence signal is unexpectedly weak or absent, even in my positive control. What are the primary causes and how do I fix them?

A low or static signal suggests an issue with either the enzymatic reaction itself or the detection of the fluorescent product.[14] Let's break down the possibilities.

Cause A: Inefficient Enzyme Activity or Inhibition The most common reason for a weak signal is that the enzyme is not efficiently cleaving the substrate.[14] This can be due to suboptimal reaction conditions or the presence of inhibitors.

-

Scientific Rationale: Enzyme activity is highly dependent on factors like pH, temperature, and ionic strength.[15] The active site of the enzyme must be in the correct conformation to bind and hydrolyze the substrate. Any deviation from the optimal conditions can drastically reduce the reaction rate. Furthermore, components in your sample or buffer (e.g., metal ions, solvents from stock solutions) could be acting as inhibitors.[14][16]

-

Troubleshooting Protocol: Verifying Enzyme Activity

-

Prepare Controls:

-

Positive Control: A sample with a known, high-activity enzyme source.

-

Negative Control: A sample with all components except the enzyme (or with a heat-inactivated enzyme). This establishes your baseline background fluorescence.[17]

-

Buffer Blank: Assay buffer only, to check for intrinsic fluorescence.

-

-

Optimize Buffer Conditions: Verify that the pH of your assay buffer is optimal for your specific enzyme.[14][15] If unsure, test a range of pH values (e.g., 6.5 to 8.5).

-

Check Enzyme Concentration & Stability: Increase the enzyme concentration to see if the signal improves.[14] Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[14]

-

Test for Inhibitors: If you suspect inhibitors in your sample, try diluting the sample. If the signal-to-background ratio improves upon dilution, an inhibitor is likely present.[14]

-

Cause B: Photobleaching of the Fluorophore Prolonged or high-intensity exposure to the excitation light can destroy the 1-naphthoate fluorophore, leading to a diminishing signal.[9][13]

-

Scientific Rationale: Fluorophores can only undergo a finite number of excitation-emission cycles before they are irreversibly damaged.[12] This is particularly problematic in kinetic assays where readings are taken over an extended period.

-

Troubleshooting Protocol: Minimizing Photobleaching

-

Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal. Employ neutral-density filters if your instrument allows.[10][13]

-

Minimize Exposure Time: Limit the sample's exposure to light.[9][13] If using a microscope, find the area of interest using transmitted light before switching to fluorescence. For plate readers, set the instrument to take readings only at specified time points rather than continuous illumination.

-

Use Antifade Reagents: If compatible with your assay, consider adding an antifade reagent to your buffer system. These reagents work by scavenging free radicals and reducing the impact of molecular oxygen.[18]

-

Create a Photobleach Curve: To quantify the effect, continuously illuminate a sample containing the fluorescent product and plot the decay in intensity over time. This allows you to correct your experimental data for signal loss due to photobleaching.[9]

-

Cause C: Probe Aggregation and Self-Quenching At high concentrations, the probe can form aggregates, which can severely quench fluorescence.[5][6] This is known as Aggregation-Caused Quenching (ACQ).[5][7]

-

Scientific Rationale: When aromatic molecules like this probe stack together (often due to hydrophobic interactions), non-radiative decay pathways are created, allowing the excited-state energy to dissipate as heat rather than light.[6]

-

Troubleshooting Protocol: Optimizing Probe Concentration

-

Perform a Titration: Test a range of substrate concentrations in your assay. You should observe an increase in signal with concentration up to a certain point, after which the signal may plateau or even decrease—a classic sign of self-quenching.

-

Improve Solubility: Ensure the probe is fully dissolved. The organic solvent used for the stock solution (e.g., DMSO) should be at a final concentration low enough not to inhibit the enzyme (typically <1%).[14]

-

Consider Surfactants: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) can help prevent aggregation. Caution: Verify that the surfactant does not inhibit your enzyme.

-

Problem Cluster 2: High Background Fluorescence

Q: My negative control (no enzyme) shows a high fluorescence signal, reducing my assay window. What's causing this and how can I lower the background?

High background fluorescence can originate from multiple sources, including the probe itself, the sample, or the reagents.[19][20][21]

Cause A: Spontaneous Substrate Hydrolysis The ester bond in the probe may hydrolyze spontaneously without enzymatic action, releasing the fluorophore.

-

Scientific Rationale: Ester hydrolysis is catalyzed by both acid and base. If the pH of your assay buffer is too high (e.g., > 8.0), the rate of spontaneous, base-catalyzed hydrolysis can become significant, leading to a high background signal that increases over time.

-

Troubleshooting Protocol: Controlling Spontaneous Hydrolysis

-

Optimize pH: Lower the pH of the assay buffer. While you must remain within the enzyme's active range, moving from pH 8.0 to 7.4 can often significantly reduce background hydrolysis without compromising enzyme activity.

-

Prepare Fresh Solutions: Prepare the substrate working solution fresh for each experiment.[14] Avoid storing diluted substrate in aqueous buffers for extended periods.

-

Run a Time-Course Control: Incubate the substrate in the assay buffer without any enzyme and measure the fluorescence over the same time period as your experiment. This will quantify the rate of spontaneous hydrolysis.

-

Cause B: Intrinsic Fluorescence of Reagents or Sample Components other than the cleaved probe may be fluorescent.

-

Scientific Rationale: Many biological molecules, particularly those with aromatic rings (like tryptophan or tyrosine), exhibit natural fluorescence (autofluorescence).[20] Additionally, assay buffers, media, or the compounds you are testing for inhibition can be fluorescent themselves.[21]

-

Troubleshooting Protocol: Identifying and Mitigating Autofluorescence

-

Check Individual Components: Measure the fluorescence of each component of your assay individually (buffer, sample matrix, test compounds) at your chosen excitation/emission wavelengths.

-

Use Appropriate Blanks: Always subtract the signal from a proper negative control (e.g., sample + buffer + un-cleaved probe) from your experimental wells.

-

Switch to Red-Shifted Dyes: If autofluorescence is a persistent issue, particularly from biological samples, consider using a different assay with a fluorophore that excites and emits at longer wavelengths (red or near-infrared), as autofluorescence is typically strongest in the blue-green region of the spectrum.[20]

-

Part 3: Visualization & Workflows

Proposed Mechanism of Action

The diagram below illustrates the "turn-on" fluorescence mechanism. The esterase enzyme hydrolyzes the non-fluorescent substrate, releasing the highly fluorescent 1-naphthoate anion.

Caption: Enzymatic cleavage of the substrate releases the fluorescent product.

Systematic Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during your experiments.

Caption: A logical workflow for troubleshooting assay signal issues.

References

-

Aggregation-Induced Emission. Prof. Tang's Group, The Hong Kong University of Science and Technology. Available from: [Link]

-

Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. ResearchGate. Available from: [Link]

-

Troubleshooting in Fluorescent Staining. Creative Bioarray. Available from: [Link]

-

Quenching (fluorescence). Wikipedia. Available from: [Link]

-

Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI. Available from: [Link]

-

Aggregation makes fluorescent probes better and brighter. Royal Society of Chemistry Blogs. Available from: [Link]

-

Newsletter: Background Fluorescence. FluoroFinder. Available from: [Link]

-

From aggregation-caused quenching luminogens to solid fluorescent materials. EurekAlert!. Available from: [Link]

-

qPCR Probes: Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications. Synbio Technologies. Available from: [Link]

-

Microplate Enzyme Assay Using Fluorescence. Bio-protocol. Available from: [Link]

-

Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. PubMed. Available from: [Link]

-

What troubleshooting is recommended if the background signal is very high? PCR Biosystems. Available from: [Link]

-

A Sensitive DNA Enzyme-Based Fluorescent Assay for Bacterial Detection. MDPI. Available from: [Link]

-

Quenching of fluorescence of aromatic molecules by graphene due to electron transfer. arXiv.org. Available from: [Link]

-

Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Optoelectronics and Advanced Materials. Available from: [Link]

-

Fluorescence Quenching. University of Potsdam. Available from: [Link]

-

The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal. Available from: [Link]

-

Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. Defense Technical Information Center. Available from: [Link]

-

Photobleaching. Evident Scientific. Available from: [Link]

-

Hydrolysis of Esters. University of Calgary. Available from: [Link]

-

Fluorophore Photobleaching Literature References. Nikon's MicroscopyU. Available from: [Link]

-

Bleaching-Resistant Super-Resolution Fluorescence Microscopy. National Institutes of Health. Available from: [Link]

Sources

- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 4. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]

- 6. mdpi.com [mdpi.com]

- 7. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Photobleaching [evidentscientific.com]

- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. qPCR Probes:Key Factors Affecting Fluorescence Signal and Accurate Quantification Implications_Synbio Technologies [synbio-tech.com]

- 17. nrel.colostate.edu [nrel.colostate.edu]

- 18. biotium.com [biotium.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]

- 21. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

Storage conditions to prevent degradation of 2-(Anilinocarbonyl)phenyl 1-naphthoate

Topic: Storage Conditions & Stability Protocols

Document ID: TS-ANP-001 | Version: 2.4 | Status: Active

Core Directive: The Stability Paradox

User Warning: 2-(Anilinocarbonyl)phenyl 1-naphthoate is not merely "sensitive to moisture." It is structurally primed for self-destruction via intramolecular catalysis .

Unlike standard esters that degrade slowly via intermolecular attack by water, this molecule contains an ortho-amide group (the anilinocarbonyl moiety) that acts as an internal nucleophile. Under improper storage, the amide nitrogen attacks the ester carbonyl, cyclizing to form N-phenylphthalimide and expelling 1-naphthol . This reaction is orders of magnitude faster than standard hydrolysis and can occur even in "dry" solvents if trace moisture or improper pH is present.

Degradation Mechanism (The "Ortho" Effect)

The following diagram illustrates why your compound degrades. The ortho-positioning allows the amide to "bite" the ester, releasing the naphthol group prematurely.

Figure 1: The intramolecular cyclization pathway. This reaction is accelerated by basic pH and trace moisture.

Storage & Handling Protocols

A. The Golden Rules of Storage

Failure to adhere to these specific parameters will result in significant background signal (high blank values) in your assays.

| Parameter | Condition | Technical Rationale |

| Temperature | -20°C (Long Term) | Slows thermodynamic kinetic energy required for the cyclization activation barrier. |

| Atmosphere | Desiccated / Inert Gas | Moisture triggers the catalytic proton transfer required for degradation. Argon overlay is recommended. |

| Container | Amber Glass | The naphthyl moiety is a chromophore susceptible to photo-oxidation and UV-induced radical formation. |

| Solvent | Anhydrous DMSO/DMF | CRITICAL: Standard DMSO is hygroscopic. Use only anhydrous grade (<50 ppm water). |

B. Solubilization Workflow (SOP)

Do not dissolve the entire vial unless you plan to use it immediately.

-

Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate surface hydrolysis.

-

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF .[1]

-

Avoid: Alcohols (Methanol/Ethanol) – these can cause transesterification.

-

-

Stock Preparation: Prepare a high-concentration stock (e.g., 10-20 mM).

-

Aliquoting: Immediately divide into single-use aliquots in light-tight microtubes.

-

Refreezing: Flash freeze in liquid nitrogen (optional but preferred) and store at -20°C. Never re-freeze a thawed aliquot.

Troubleshooting Guide (FAQ)

Issue 1: High Background Signal (Blank Activity)

Q: I prepared my substrate buffer, but my "no-enzyme" control shows high absorbance/fluorescence. Is the reagent bad?

A: It is likely the reagent has spontaneously hydrolyzed.

-

Diagnosis: Check the color of your stock solution. If it has turned slightly pink or yellow (depending on concentration), free 1-naphthol is present.

-

Root Cause: You likely used a buffer with pH > 7.5 or an aqueous stock.

-

Fix:

-

Ensure your assay buffer pH is < 7.4 if possible. Higher pH deprotonates the amide, accelerating the intramolecular attack.

-

Add the substrate to the buffer immediately before the read. Do not let it sit in aqueous buffer for >5 minutes.

-

Issue 2: Precipitation in Stock Solution

Q: I stored my 10mM DMSO stock at -20°C. When I took it out, there was a precipitate that won't dissolve.

A: This is a classic "DMSO Freeze-Thaw" error.

-

Mechanism: DMSO freezes at ~18°C. At -20°C, it is solid. If the cap was not perfectly sealed, the DMSO absorbed moisture during the freezing/thawing transition. The precipitate is likely N-phenylphthalimide , the insoluble degradation product.

-

Solution: Discard the aliquot. For future experiments, seal caps with Parafilm under an argon blanket before freezing.

Issue 3: Loss of Activity Over Time

Q: My stock solution was working last week, but today the reaction rate is 50% lower.

A: The ester bond has cleaved.[2][3][4][5][6]

-

Check: Did you store the DMSO stock at 4°C?

-

Explanation: At 4°C, DMSO is liquid and highly hygroscopic. It aggressively pulls water from the air, hydrolyzing the ester.

-

Rule: Always store stocks at -20°C or -80°C. Never store DMSO stocks in the fridge (4°C).

Experimental Workflow Visualization

Use this decision tree to ensure sample integrity before starting your assay.

Figure 2: Proper solubilization and storage workflow to prevent moisture ingress.

References

-

Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid.[7] The Dependence of Mechanisms on Leaving Group Tendencies.[7] Journal of the American Chemical Society, 88(4), 747–752.

-

Blackburn, R. A. M., et al. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate.[8] Bioorganic Chemistry, 6(1), 71-82.

-

ThermoFisher Scientific. (2005). Fluorogenic Substrates for Assessing Cytochrome P450 Isozyme Activity: Handling and Storage. User Manual.

-

MedChemExpress. (2023). General Storage Guidelines for Fluorogenic Substrates and Esters. Technical Data Sheet.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.um.edu.my [eprints.um.edu.my]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

Validation & Comparative

A Comparative Guide to Enzyme Substrates: 2-(Anilinocarbonyl)phenyl 1-Naphthoate vs. 4-Methylumbelliferyl Esters

In the dynamic landscape of enzyme kinetics and high-throughput screening, the selection of an appropriate substrate is paramount to the generation of robust and reliable data. This guide provides a comprehensive comparison of two distinct classes of enzyme substrates: the colorimetric substrate 2-(Anilinocarbonyl)phenyl 1-Naphthoate and the widely utilized fluorogenic 4-methylumbelliferyl (4-MU) esters. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on substrate selection for their specific applications.

Introduction: The Fundamental Role of Reporter Molecules

The core principle behind many enzyme assays is the enzymatic conversion of a non-detectable substrate into a quantifiable product. The choice between a colorimetric and a fluorometric reporter system is a critical decision point in assay design, with significant implications for sensitivity, experimental workflow, and instrumentation requirements. This guide will use the serine protease chymotrypsin as a model enzyme to illustrate the practical differences and performance characteristics of these two substrate classes.

At a Glance: Key Performance Characteristics

| Feature | 2-(Anilinocarbonyl)phenyl 1-Naphthoate (Colorimetric) | 4-Methylumbelliferyl Esters (Fluorometric) |

| Detection Method | Absorbance (Color Change) | Fluorescence Emission |

| Relative Sensitivity | Lower (micromolar to millimolar range)[1] | Higher (nanomolar to picomolar range)[2] |

| Instrumentation | Spectrophotometer | Fluorometer |

| Signal Generation | Enzymatic cleavage releases a chromophore. | Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone. |

| Typical Workflow | Often requires a stop solution. | Can be continuous or endpoint. |

| Susceptibility to Interference | Sample turbidity or colored compounds can interfere.[2] | Light scattering and autofluorescent compounds can interfere. |

| Cost | Generally more cost-effective.[2] | Substrates and instrumentation can be more expensive.[2] |

Mechanism of Action: A Tale of Two Signals

The fundamental difference between these two substrate classes lies in how they generate a detectable signal upon enzymatic cleavage.

2-(Anilinocarbonyl)phenyl 1-Naphthoate: The Chromogenic Approach

2-(Anilinocarbonyl)phenyl 1-naphthoate is a substrate designed for colorimetric assays. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, tryptophan, and tyrosine.[3] This substrate mimics this preference. Upon hydrolysis by chymotrypsin, the ester bond is cleaved, leading to the release of a colored product, likely a substituted phenol or aniline derivative, which can be quantified by measuring the change in absorbance at a specific wavelength.

Caption: Hydrolysis of 2-(Anilinocarbonyl)phenyl 1-Naphthoate.

4-Methylumbelliferyl Esters: The Fluorogenic Advantage

4-Methylumbelliferyl (4-MU) esters are a class of fluorogenic substrates. The 4-MU moiety is non-fluorescent when esterified. Enzymatic cleavage of the ester bond releases 4-methylumbelliferone (also known as hymecromone), a highly fluorescent molecule.[4] The intensity of the emitted fluorescence is directly proportional to the amount of 4-methylumbelliferone produced and, therefore, to the enzyme's activity. This method is exceptionally sensitive, allowing for the detection of very low levels of enzyme activity.[2]

Caption: Enzymatic cleavage of a 4-Methylumbelliferyl ester.

Experimental Design and Protocols

The following protocols are provided as representative examples for conducting chymotrypsin assays using both a colorimetric and a fluorometric approach.

Experimental Workflow: A Comparative Overview

Caption: Comparison of typical colorimetric and fluorometric assay workflows.

Protocol 1: Colorimetric Chymotrypsin Assay (Representative)

This protocol is a representative method for a colorimetric chymotrypsin assay, adaptable for substrates like 2-(Anilinocarbonyl)phenyl 1-Naphthoate.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

2-(Anilinocarbonyl)phenyl 1-Naphthoate

-

Assay Buffer: 0.08 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂[5]

-

Solvent for substrate (e.g., DMSO)

-

Stop Solution (e.g., 30% acetic acid)

-

Spectrophotometer and microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the desired working concentration in Assay Buffer just before use.

-

Prepare a stock solution of 2-(Anilinocarbonyl)phenyl 1-Naphthoate in a suitable organic solvent like DMSO. Dilute to the final working concentration in Assay Buffer. Note: The final concentration of the organic solvent in the assay should be kept low to avoid enzyme inhibition.

-

-

Assay Setup:

-

Pipette the Assay Buffer into the wells of a microplate.

-

Add the chymotrypsin solution to the appropriate wells.

-

To initiate the reaction, add the substrate solution to all wells.

-

-

Incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

-

Stopping the Reaction:

-

Add the Stop Solution to each well to terminate the enzymatic reaction.

-

-

Measurement:

-

Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

-

Protocol 2: Fluorometric Chymotrypsin Assay

This protocol is based on a commercially available fluorometric assay kit for chymotrypsin, utilizing a coumarin-based substrate.[6]

Materials:

-

α-Chymotrypsin from bovine pancreas

-

Fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin)

-

Chymotrypsin Assay Buffer[6]

-

Fluorometer and black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-chymotrypsin in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration in Assay Buffer.

-

-

Assay Setup:

-

Pipette the Assay Buffer into the wells of a black microplate.

-

Add the chymotrypsin solution to the appropriate wells.

-

-

Measurement (Kinetic):

-

To initiate the reaction, add the substrate solution to all wells.

-

Immediately place the plate in a fluorometer and begin measuring the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Discussion: Choosing the Right Tool for the Job

The choice between 2-(Anilinocarbonyl)phenyl 1-Naphthoate and 4-methylumbelliferyl esters hinges on the specific requirements of the assay.

When to Choose 2-(Anilinocarbonyl)phenyl 1-Naphthoate (Colorimetric):

-

Cost-Sensitive Projects: The reagents and instrumentation for colorimetric assays are generally less expensive.[2]

-

High Substrate Concentrations: When working with high concentrations of enzyme or substrate, the lower sensitivity of colorimetric assays may be sufficient.

-

Initial Screening: For large-scale screening where a simple yes/no answer or a semi-quantitative result is adequate.

-

Laboratories with Standard Equipment: A spectrophotometer is a common piece of laboratory equipment.

When to Choose 4-Methylumbelliferyl Esters (Fluorometric):

-

High Sensitivity Required: When detecting low levels of enzyme activity or working with limited sample material, the high sensitivity of fluorometric assays is a distinct advantage.[2]

-

Kinetic Studies: Fluorometric assays are well-suited for continuous monitoring of enzyme kinetics, providing real-time data on reaction rates.

-

High-Throughput Screening (HTS): The high sensitivity and potential for miniaturization make fluorometric assays ideal for HTS applications in drug discovery.

-

Reduced Interference: In some biological samples, fluorescence detection may be less prone to interference from colored or turbid components compared to absorbance measurements.

Conclusion

Both 2-(Anilinocarbonyl)phenyl 1-naphthoate and 4-methylumbelliferyl esters are valuable tools for enzymatic studies. The former offers a cost-effective and straightforward colorimetric approach suitable for many routine applications. The latter provides superior sensitivity through a fluorometric mechanism, making it the substrate of choice for demanding applications requiring the detection of low enzyme concentrations and for detailed kinetic analyses. A thorough understanding of the principles, advantages, and limitations of each substrate class, as outlined in this guide, will empower researchers to select the optimal tool for their experimental needs, ultimately leading to more accurate and insightful results.

References

- Assay Genie. Chymotrypsin Activity Assay Kit (Fluorometric)

- Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2022). MDPI.

- Sigma-Aldrich. a-Chymotrypsin TLCK treated to inactivate residual tryspin activity, Type VII, essentially salt-free, lyophilized powder, = 40units/mg protein 9004-07-3.

- Eneyskaya, E. V., et al. (2005). Chemo-enzymatic synthesis of 4-methylumbelliferyl β-(1→4)-d-xylooligosides: new substrates for β-d-xylanase assays. Organic & Biomolecular Chemistry, 3(1), 146-151.

- Graf, N., et al. (2021). High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development. Research Square.

- Advanced Enzyme Technologies. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric.

- Eneyskaya, E. V., et al. (2005). Chemo-enzymatic synthesis of 4-methylumbelliferyl beta-(1 -> 4)-D-xylooligosides: new substrates for beta-D-xylanase assays. UBC Chemistry.

- Kokotos, G., Geiger, R., & Tzougraki, C. (1990). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Biological chemistry Hoppe-Seyler, 371(9), 835–840.

- Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. (2022).

- Sigma-Aldrich.

- Patsnap. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity?.

- Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.

- Abcam. (2023). Chymotrypsin Activity Assay Kit (Fluorometric) (ab273293).

- Li, Y., et al. (2024). Synthesis of meta-carbonyl phenols and anilines.

- Uehara, Y., et al. (1975). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. Journal of Biochemistry, 78(4), 695-704.

- EFFECTS OF CHYMOTRYPSIN UNFOLDING ON STRUCTURE AND FUNCTION:CHANGES IN IN- TRINSIC FLUORESCENCE AND ENZYME ACTIVITY DO NOT ALWAY. (n.d.).

- Wikipedia. (n.d.). Chymotrypsin.

- Worthington Biochemical Corpor

- PeptaNova. (n.d.).

- Roth, M. (1974). A new, highly sensitive and specific assay for chymotrypsin. Clinica chimica acta; international journal of clinical chemistry, 54(3), 321-326.

- Kinetics of 2-Naphthyl Acetate Hydrolysis Catalyzed by α-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. (2003). Langmuir, 19(13), 5374-5379.

- Santa Cruz Biotechnology. (n.d.).

- Brown, J. R., & Swaisgood, H. E. (1975). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Biochemistry, 14(20), 4547-4551.

- Analysis and Prediction of Chymotrypsin Substrate Preferences through Large Data Acquisition with Target-Free mRNA Display. (2025). ChemBioChem.

- Gutfreund, H. (1955). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. Transactions of the Faraday Society, 51, 441-449.

- Activity, stability and kinetic parameters for α-chymotrypsin catalyzed reactions in sodium 1,4-bis(2-ethylhexyl)sulphosuccinate/isooctane reverse micelles with nonionic and zwitterionic mixed surfactants. (2009). Colloids and Surfaces B: Biointerfaces, 71(1), 108-114.

- Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. (2022). Brazilian Journal of Biology, 82.

- Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. (2025). ACS Omega.

- Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Deriv

- Erlanger, B. F., Edel, F., & Cooper, A. G. (1966). The action of chymotrypsin on two new chromogenic substrates. Archives of Biochemistry and Biophysics, 115(1), 206-210.

- Morihara, K., Oka, T., & Tsuzuki, H. (1979). alpha-Chymotrypsin as the catalyst for peptide synthesis. The Biochemical journal, 181(2), 531–542.